

Introduction: The Thermodynamic Blueprint of a Versatile Scaffold

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Compound of Interest

Compound Name: Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate

CAS No.: 898758-11-7

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In the landscape of medicinal chemistry and materials science, the 2,3-dimethoxyphenyl keto ester scaffold represents a class of molecules with significant potential. The strategic placement of methoxy groups on the phenyl ring, combined with the reactive keto-ester moiety, creates a unique electronic and steric environment. This structure is a key building block in the synthesis of various biologically active compounds and functional materials.[1] Understanding the thermodynamic properties of these molecules is not merely an academic exercise; it is fundamental to predicting their stability, reactivity, and behavior in complex systems.[2][3]

For drug development professionals, a thorough thermodynamic profile is crucial for optimizing ligand-target interactions. The Gibbs free energy of binding (ΔG), which dictates binding affinity, is composed of enthalpic (ΔH) and entropic (ΔS) contributions. A deep understanding of these components allows for the rational design of compounds with improved potency and selectivity, moving beyond simple affinity measurements to a more nuanced, mechanism-driven approach. [4][5] Furthermore, properties such as enthalpy of formation, vapor pressure, and heat capacity are critical for process chemistry, ensuring the safety, scalability, and efficiency of synthesizing these valuable compounds.[6]

This guide provides a comprehensive exploration of the core thermodynamic properties of 2,3-dimethoxyphenyl keto esters. It is designed to serve as a foundational resource, detailing both the theoretical underpinnings and the practical experimental and computational methodologies used to characterize these molecules. By synthesizing technical accuracy with field-proven

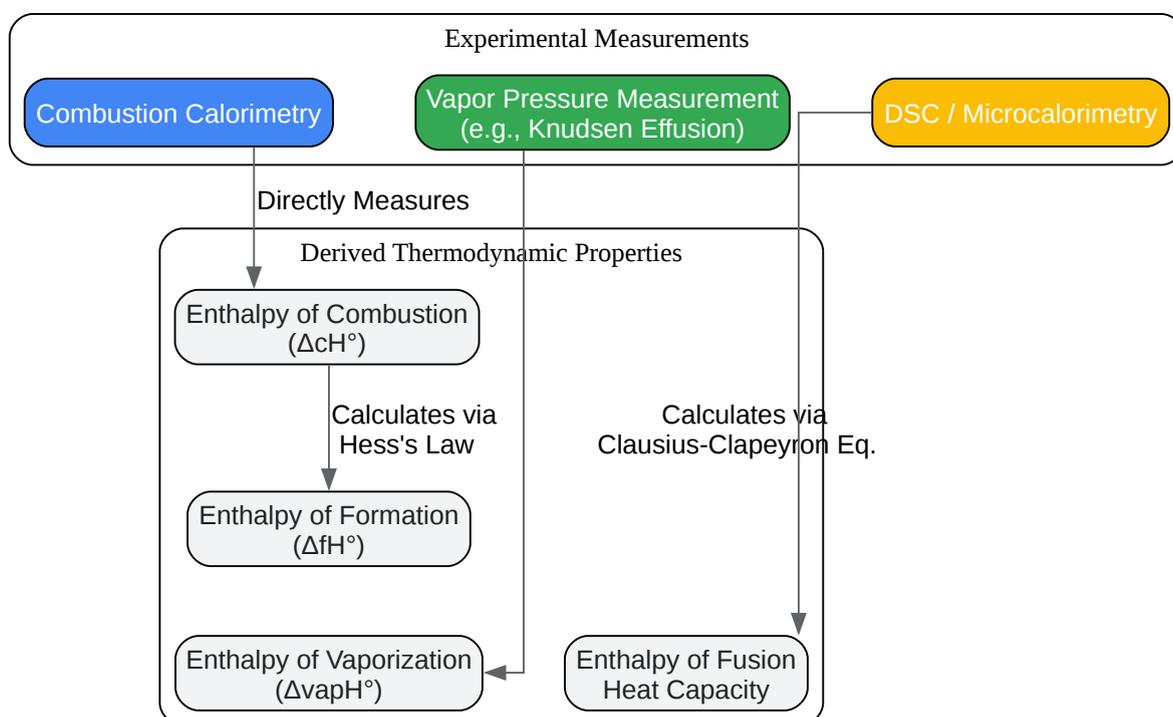
insights, we aim to equip researchers with the knowledge to harness the full potential of this versatile chemical scaffold.

Pillar 1: Fundamental Thermodynamic Properties and Their Significance

The behavior of any chemical compound is governed by a set of fundamental thermodynamic quantities. For 2,3-dimethoxyphenyl keto esters, the most critical properties include the enthalpy of formation, enthalpy of combustion, enthalpy of vaporization, vapor pressure, and the energetics of tautomeric equilibria.

- **Standard Enthalpy of Formation ($\Delta_f H^\circ$):** This value represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It is the cornerstone of thermochemistry, as it allows for the calculation of enthalpy changes for any reaction involving the compound.^[7] A more negative enthalpy of formation generally indicates greater molecular stability.
- **Enthalpy of Combustion ($\Delta_c H^\circ$):** This is the heat released during the complete oxidation of a compound. For organic molecules like keto esters, it is a primary and highly precise experimental route to determine the standard enthalpy of formation.^{[7][8][9]}
- **Enthalpy of Vaporization ($\Delta_{vap} H^\circ$):** The energy required to transform a substance from a liquid to a gaseous state, this property is a direct measure of the strength of intermolecular forces. It is intrinsically linked to vapor pressure and is essential for understanding volatility, purification processes (like distillation), and solvation phenomena.^{[10][11]}
- **Vapor Pressure:** The pressure exerted by a vapor in equilibrium with its condensed phase, vapor pressure is a key indicator of a compound's volatility.^[12] Its temperature dependence, often described by the Clausius-Clapeyron equation, provides a reliable method for determining the enthalpy of vaporization.^[13]
- **Keto-Enol Tautomerism:** β -keto esters can exist in equilibrium between their keto and enol forms.^{[14][15]} The relative stability of these tautomers, which is influenced by substituents and solvent, affects the overall measured thermodynamic properties of the compound.^[16] ^[17] Spectroscopic and computational methods are often employed to determine the equilibrium constant for this process.

The interrelation of these properties provides a complete thermodynamic picture, enabling predictions of chemical behavior under various conditions.



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Caption: Relationship between experimental techniques and derived thermodynamic properties.

Pillar 2: Experimental Determination Protocols

The precise measurement of thermodynamic properties is paramount for building reliable datasets. The following sections detail the gold-standard experimental protocols.

Combustion Calorimetry for Enthalpy of Formation

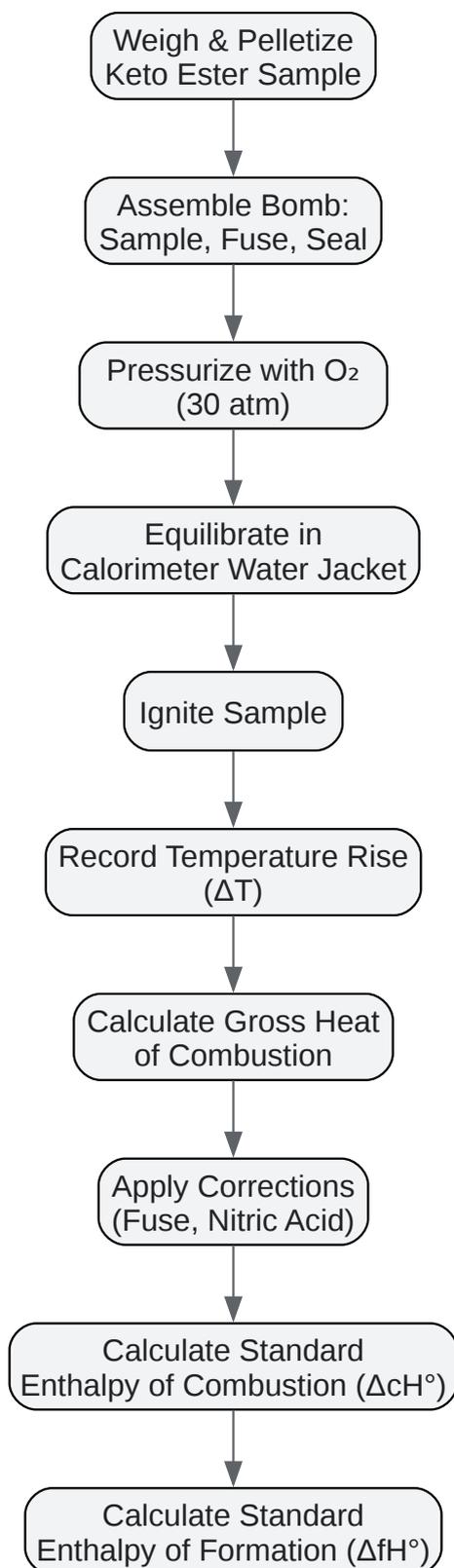
The determination of the standard enthalpy of formation ($\Delta_f H^\circ$) for an organic compound is most accurately achieved via its standard enthalpy of combustion ($\Delta_c H^\circ$).^[7] Static bomb combustion calorimetry is the definitive technique for this measurement.^[18]

Causality Behind Experimental Choices: The choice of a bomb calorimeter is dictated by the need to contain a high-pressure oxygen atmosphere, ensuring the complete and rapid combustion of the organic sample to well-defined products (CO_2 , H_2O , etc.). Calibration with a primary standard like benzoic acid is a self-validating step, as it ties the instrument's energy equivalent to an internationally accepted value, ensuring traceability and accuracy.^{[8][9]}

Step-by-Step Experimental Protocol:

- **Sample Preparation:** A sample of the 2,3-dimethoxyphenyl keto ester (0.5–1.0 g) is accurately weighed and pressed into a pellet.
- **Calorimeter Calibration:** The energy equivalent of the calorimeter is determined by combusting a certified benzoic acid standard. This is repeated multiple times to ensure precision.
- **Bomb Assembly:** The sample pellet is placed in a crucible (e.g., platinum) within the decomposition vessel ("bomb"). A fuse wire is positioned to contact the sample.
- **Pressurization:** The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm.
- **Combustion:** The bomb is submerged in a precisely measured quantity of water in the calorimeter's insulated jacket. After thermal equilibrium is reached, the sample is ignited via the fuse wire.
- **Temperature Measurement:** The temperature change of the water is recorded with high precision (to 10^{-4} K) until a final thermal equilibrium is established.
- **Data Analysis:** The gross heat of combustion is calculated from the observed temperature rise and the energy equivalent of the calorimeter. Corrections are applied for the heat of formation of nitric acid (from residual N_2) and the combustion of the fuse wire.

- Enthalpy of Formation Calculation: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using Hess's Law, incorporating the known standard enthalpies of formation for $\text{CO}_2(\text{g})$ and $\text{H}_2\text{O}(\text{l})$.



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Caption: Experimental workflow for combustion calorimetry.

Knudsen Effusion Method for Vapor Pressure and Enthalpy of Vaporization

For compounds with low volatility, such as many aromatic esters, the Knudsen effusion method is a reliable technique for measuring vapor pressure and deriving the enthalpy of sublimation or vaporization.[10]

Causality Behind Experimental Choices: This method operates under high vacuum, where the rate of molecular effusion through a small orifice is directly proportional to the substance's vapor pressure.[10] This relationship is valid under conditions of molecular flow (when the mean free path of the molecules is larger than the orifice diameter), making it ideal for low-pressure measurements where other methods fail. Measuring mass loss over time provides a robust and direct link to the effusion rate.

Step-by-Step Experimental Protocol:

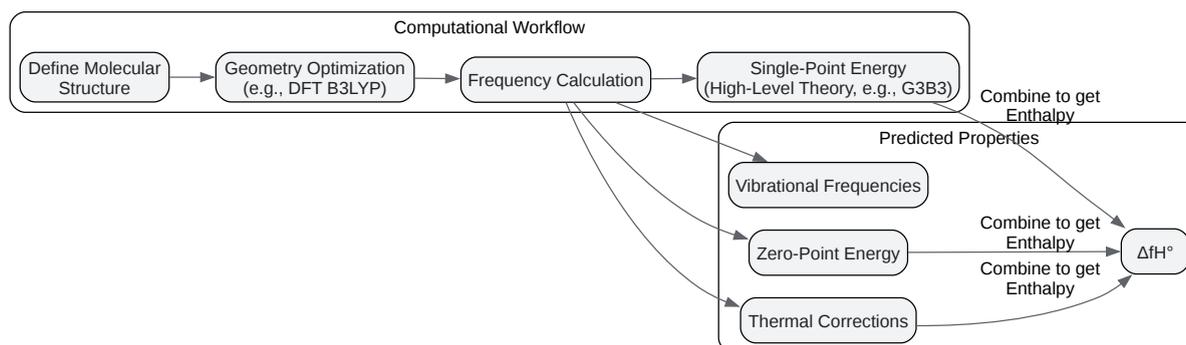
- **Cell Preparation:** A small amount of the 2,3-dimethoxyphenyl keto ester is loaded into a Knudsen effusion cell, which is a small container with a precisely machined, small orifice (typically 0.1-1.0 mm diameter).
- **Apparatus Setup:** The cell is placed in a high-vacuum chamber and heated to a precise, constant temperature.
- **Effusion Measurement:** The mass loss of the sample is measured over a set period. This can be done by weighing the cell before and after the experiment or by using a continuous-recording microbalance.
- **Temperature Variation:** The experiment is repeated at several different temperatures to obtain a series of vapor pressure data points.
- **Vapor Pressure Calculation:** The vapor pressure (p) at each temperature (T) is calculated using the Knudsen-Hertz equation: $p = (\Delta m / At) * \sqrt{2\pi RT / M}$ where Δm is the mass loss, A is the orifice area, t is time, R is the gas constant, and M is the molar mass.
- **Enthalpy of Vaporization Calculation:** The enthalpy of vaporization ($\Delta_{\text{vap}}H^\circ$) is determined from the slope of a plot of $\ln(p)$ versus $1/T$, according to the integrated form of the Clausius-Clapeyron equation.

Pillar 3: Computational Thermochemistry

In parallel with experimental work, computational chemistry provides powerful tools for predicting thermodynamic properties.^[6] Methods based on quantum mechanics, such as Density Functional Theory (DFT) and more advanced ab initio models like Gaussian-n (G3, G4) theories, can calculate molecular energies with high accuracy.^{[19][20]}

Causality and Self-Validation: Computational models are validated by comparing their predictions against well-established experimental data for a benchmark set of molecules.^[20] For a class of compounds like substituted aromatic esters, a chosen computational method (e.g., B3LYP/6-31G(d,p)) can be benchmarked against known values for simpler analogs (like dimethoxybenzene or methyl benzoate).^{[21][22]} Good agreement provides confidence in the predictions for more complex, unmeasured molecules like the target 2,3-dimethoxyphenyl keto esters.^[23] These calculations are particularly valuable for:

- **Estimating ΔfH° :** Providing values for compounds that are difficult to synthesize or purify for calorimetry.
- **Analyzing Conformational Isomers:** Determining the relative stabilities of different conformers.
- **Investigating Tautomeric Equilibria:** Calculating the energy difference between keto and enol forms to predict their relative populations.^{[24][25]}



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Caption: A typical workflow for computational thermochemistry.

Data Presentation: Thermodynamic Properties of Substituted Phenyl Keto Esters

While extensive experimental data for 2,3-dimethoxyphenyl keto esters are not broadly published, the following table presents representative values based on data for structurally related aromatic esters and dimethoxy-substituted compounds.^{[22][23][26][27]} These values serve as a reliable baseline for researchers.

Property	Symbol	Representative Value	Unit	Significance
Standard Enthalpy of Formation (gas)	$\Delta_f H^\circ(g)$	-380 ± 5	$\text{kJ}\cdot\text{mol}^{-1}$	Molecular stability
Standard Enthalpy of Combustion	$\Delta_c H^\circ$	-5500 ± 10	$\text{kJ}\cdot\text{mol}^{-1}$	Energy content, route to $\Delta_f H^\circ$
Enthalpy of Vaporization	$\Delta_{\text{vap}} H^\circ$	75 ± 3	$\text{kJ}\cdot\text{mol}^{-1}$	Intermolecular forces, volatility
Melting Point	T_m	40 - 60	$^\circ\text{C}$	Phase transition temperature
Enthalpy of Fusion	$\Delta_{\text{fus}} H^\circ$	25 - 35	$\text{kJ}\cdot\text{mol}^{-1}$	Energy for melting

Discussion of Structure-Property Relationships: The presence of two methoxy groups significantly impacts the thermodynamic properties. Compared to an unsubstituted phenyl keto ester, the 2,3-dimethoxy substitution is expected to:

- **Stabilize the Molecule:** The electron-donating nature of the methoxy groups contributes to a more negative enthalpy of formation. However, steric hindrance between the ortho-methoxy group and the keto-ester side chain can introduce some destabilization compared to other isomers (e.g., 3,5-dimethoxy).[\[22\]](#)
- **Increase Intermolecular Forces:** The polar ether linkages provide sites for dipole-dipole interactions, leading to a higher enthalpy of vaporization and a lower vapor pressure compared to non-polar analogs.
- **Influence Reactivity:** The electronic effects of the methoxy groups modulate the electrophilicity of the carbonyl carbon and the acidity of any α -protons, thereby influencing the kinetics and thermodynamics of reactions such as aldol condensations or reductions.[\[28\]](#)

Applications in Drug Development

A quantitative understanding of thermodynamics provides a powerful advantage in the rational design of therapeutics.

- **Optimizing Binding Affinity:** Isothermal Titration Calorimetry (ITC) is an essential tool that directly measures the heat change upon binding, allowing for the determination of the binding constant (K_a), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[4] For 2,3-dimethoxyphenyl keto esters designed as enzyme inhibitors, this data reveals the driving forces of the interaction. An enthalpically driven interaction (favorable ΔH) often reflects strong, specific hydrogen bonding and van der Waals contacts, which can lead to higher ligand efficiency and a lower susceptibility to drug resistance mutations.[5]
- **Predicting ADME Properties:** Thermodynamic data is foundational to predicting a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[29] Properties like the enthalpy of fusion and solubility (governed by the Gibbs free energy of solvation) are critical inputs for models that predict bioavailability and formulation characteristics.

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